molecular formula C15H14N6O2S2 B3009527 N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351645-03-8

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B3009527
CAS No.: 1351645-03-8
M. Wt: 374.44
InChI Key: FIILWLSFPWFODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N6O2S2 and its molecular weight is 374.44. The purity is usually 95%.
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Biological Activity

N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. The structure incorporates a triazole moiety known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiazole and Pyridine Derivatives : These heterocycles are often associated with antimicrobial and anticancer properties.

The molecular formula is C16H18N6O2SC_{16}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 366.42 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar triazole derivatives against Mycobacterium tuberculosis, with some derivatives showing IC50 values as low as 2.18 μM . The incorporation of thiophene and thiazole rings may enhance this activity due to their electron-withdrawing properties.

Anticancer Activity

Triazole derivatives have been shown to possess anticancer properties. For instance, a related compound exhibited selective cytotoxicity towards leukemia cell lines with significant morphological changes indicative of apoptosis . The mechanism involved DNA damage without direct intercalation into DNA, suggesting that these compounds can induce cell death through alternative pathways.

Cytotoxicity Studies

Cytotoxicity evaluations on human embryonic kidney cells (HEK-293) revealed that compounds similar to this compound showed low toxicity levels, indicating a favorable safety profile for further development in drug design .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/IC90 ValuesReference
Triazole Derivative AAntitubercularIC50: 1.35 μM
Triazole Derivative BAnticancer (Leukemia)Comparable to Doxorubicin
Thiazolidine Derivative CAntitumor (Glioblastoma)Effective against multiple cell lines

Mechanistic Insights

Molecular docking studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural features. The presence of the triazole ring enhances hydrogen bonding interactions with active sites in proteins involved in cell proliferation and apoptosis pathways.

Properties

IUPAC Name

N-[5-(1-methyltriazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S2/c1-20-7-10(18-19-20)14(23)21-5-4-9-12(8-21)25-15(16-9)17-13(22)11-3-2-6-24-11/h2-3,6-7H,4-5,8H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILWLSFPWFODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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